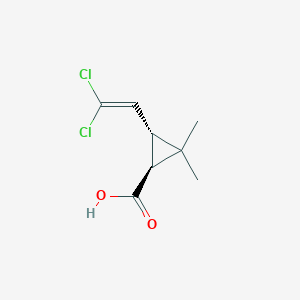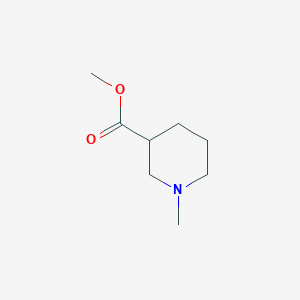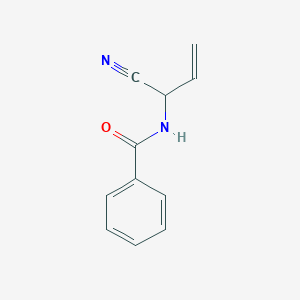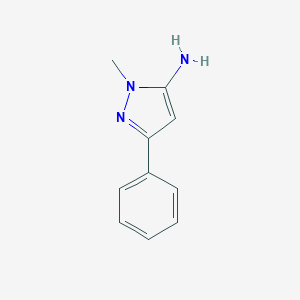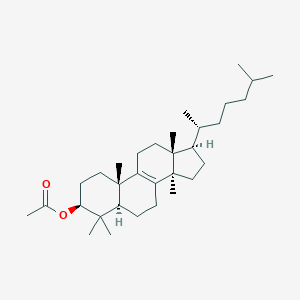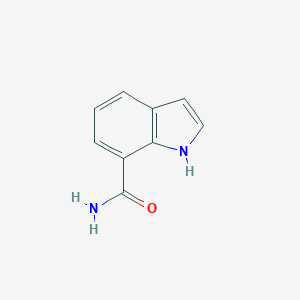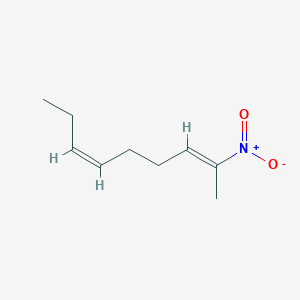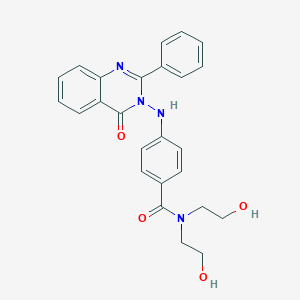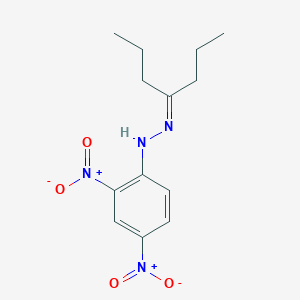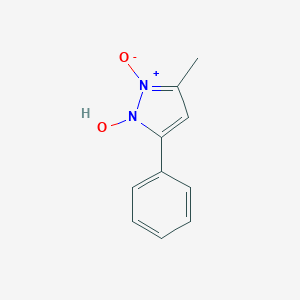
1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” is a chemical compound . It is related to the class of compounds known as pyrazoles, which are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , often involves reactions with hydrazines . For example, one study reported the synthesis of hydrazine-coupled pyrazoles, which were then evaluated for antileishmanial and antimalarial activities .Chemical Reactions Analysis
While specific chemical reactions involving “1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” are not detailed in the sources, pyrazole derivatives are known to participate in various chemical reactions . For instance, they can undergo [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.2 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Future Directions
Given the pharmacological potential of pyrazole derivatives , future research could focus on exploring the therapeutic applications of “1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” and similar compounds. Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action.
properties
IUPAC Name |
1-hydroxy-3-methyl-2-oxido-5-phenylpyrazol-2-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-8-7-10(12(14)11(8)13)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNNWFXGYQZILC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](N(C(=C1)C2=CC=CC=C2)O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380512 |
Source


|
| Record name | 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate | |
CAS RN |
136229-96-4 |
Source


|
| Record name | 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


